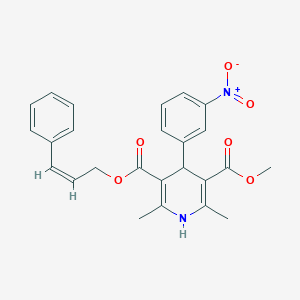
(1Z)-N-methoxy-2-oxo-2-phenylethanimidoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1Z)-N-methoxy-2-oxo-2-phenylethanimidoyl chloride is a chemical compound commonly known as MOPE. It is a highly reactive compound and is widely used in scientific research for various applications.
Mécanisme D'action
MOPE acts as an acylating agent and can react with various nucleophiles, including amines, alcohols, and thiols. It can also undergo hydrolysis to yield N-methoxy-2-phenylethanimine and oxalyl chloride. The mechanism of action of MOPE involves the formation of an intermediate that undergoes nucleophilic attack by the reactant.
Effets Biochimiques Et Physiologiques
MOPE has no known biochemical or physiological effects as it is not used as a drug or medication. It is mainly used in scientific research as a reagent and catalyst.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using MOPE in lab experiments is its high reactivity, which allows for fast and efficient reactions. It is also readily available and relatively inexpensive. However, MOPE is highly reactive and can be dangerous if not handled properly. It is also unstable and can decompose if exposed to moisture or heat.
Orientations Futures
There are several future directions for the use of MOPE in scientific research. One direction is the development of new compounds using MOPE as a building block. Another direction is the study of enzyme-catalyzed reactions using MOPE as a tool. MOPE can also be used in the development of new catalysts and the study of reaction mechanisms. Further research is needed to fully understand the potential applications of MOPE in scientific research.
Conclusion:
MOPE is a highly reactive compound that has various scientific research applications. It is widely used as a reagent in organic synthesis and as a catalyst in various reactions. MOPE has no known biochemical or physiological effects and is mainly used in scientific research as a tool for understanding reaction mechanisms. Despite its advantages, MOPE is highly reactive and can be dangerous if not handled properly. Further research is needed to fully understand the potential applications of MOPE in scientific research.
Méthodes De Synthèse
MOPE can be synthesized using various methods, including the reaction of N-methoxy-2-phenylethanimine with thionyl chloride and the reaction of N-methoxy-2-phenylethanimine with oxalyl chloride. The former method involves the formation of an intermediate, which is then treated with thionyl chloride to yield MOPE. The latter method involves the direct reaction of N-methoxy-2-phenylethanimine with oxalyl chloride to yield MOPE.
Applications De Recherche Scientifique
MOPE has various scientific research applications, including the synthesis of new compounds, the study of reaction mechanisms, and the development of new drugs. It is widely used as a reagent in organic synthesis and as a catalyst in various reactions. MOPE is also used in the study of enzyme-catalyzed reactions and as a tool for understanding the mechanism of action of various enzymes.
Propriétés
Numéro CAS |
111042-15-0 |
|---|---|
Nom du produit |
(1Z)-N-methoxy-2-oxo-2-phenylethanimidoyl chloride |
Formule moléculaire |
C9H8ClNO2 |
Poids moléculaire |
197.62 g/mol |
Nom IUPAC |
(1Z)-N-methoxy-2-oxo-2-phenylethanimidoyl chloride |
InChI |
InChI=1S/C9H8ClNO2/c1-13-11-9(10)8(12)7-5-3-2-4-6-7/h2-6H,1H3/b11-9- |
Clé InChI |
NZUYTSBKXGMWLA-LUAWRHEFSA-N |
SMILES isomérique |
CO/N=C(/C(=O)C1=CC=CC=C1)\Cl |
SMILES |
CON=C(C(=O)C1=CC=CC=C1)Cl |
SMILES canonique |
CON=C(C(=O)C1=CC=CC=C1)Cl |
Synonymes |
Benzeneethanimidoyl chloride, N-methoxy-alpha-oxo-, (Z)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



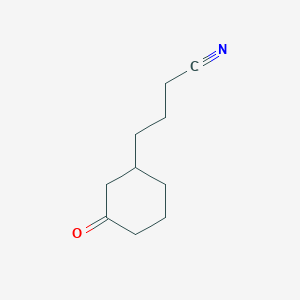
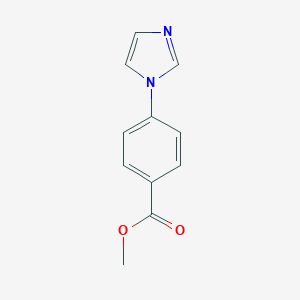
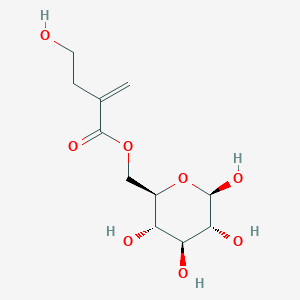
![5-Methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B34353.png)
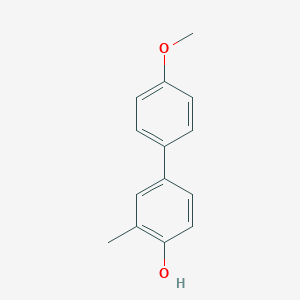
![Bicyclo[2.2.1]hept-5-ene-2-methanol, 5,6-dimethyl-1-(1-methylethenyl)-](/img/structure/B34358.png)


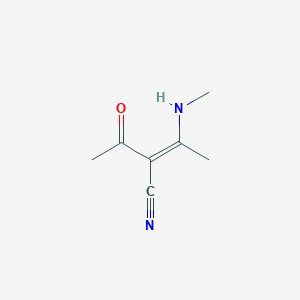
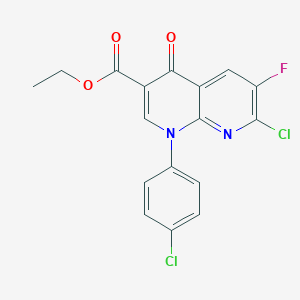

![4-[(3,4-Dichlorobenzoyl)amino]-5-[3-methoxypropyl(4-methylpentyl)amino]-5-oxopentanoic acid](/img/structure/B34374.png)
